9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the purine derivative family. Purine derivatives are known for their extensive applications in medicinal chemistry due to their biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of 9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps. One common method includes the reaction of 5-amino-N,1-dimethyl-1H-imidazole-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40 and H5PV2Mo10O40 . This method offers mild reaction conditions, simple operation, and good yields. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors.
Medicine: It shows promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes involved in cellular processes. For instance, it can inhibit dihydrofolate reductase (DHFR), leading to the disruption of DNA synthesis and cell proliferation. This inhibition induces apoptosis in cancer cells by causing S-phase cell cycle arrest .
Comparison with Similar Compounds
Similar compounds include other purine derivatives such as:
Trimetrexate: A nonclassical antifolate used in cancer treatment.
Piritrexime: Another nonclassical antifolate with similar biological activities.
What sets 9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its unique structure, which allows for specific interactions with molecular targets, leading to its potent biological activities.
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
9-(4-ethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H19N5O3/c1-3-10-4-6-11(7-5-10)21-8-12(23)9-22-13-14(18-16(21)22)20(2)17(25)19-15(13)24/h4-7,12,23H,3,8-9H2,1-2H3,(H,19,24,25) |
InChI Key |
MDOZXMNGVIXDRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)O |
Origin of Product |
United States |
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